molecular formula C17H22N4O B611789 Vut-MK142

Vut-MK142

カタログ番号: B611789
分子量: 298.4 g/mol
InChIキー: YPIHLCLKUNREAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

VUT-MK142の合成は、2段階1流プロセスで行われます。最初のステップは、4,6-ジクロロピリミジンのp-アニシジンによる求核置換であり、それに続いて2級アミンによる2回目の求核置換が行われます。 この方法は、従来のバッチ反応と比較して、優れた収率と反応時間を提供する連続フロー技術に最適化されています .

工業生産方法

This compoundの工業生産は、化合物の多グラム合成を可能にする連続フロー反応器を活用しています。 この方法は、堅牢で効率的な生産プロセスを保証し、広範な生物学的試験に十分な材料を提供します .

化学反応の分析

反応の種類

VUT-MK142は、その合成中に主に求核置換反応を起こします。化合物の構造により、酸化や還元など、さまざまな化学反応に参加できますが、これらはあまり報告されていません。

一般的な試薬と条件

    求核置換: 4,6-ジクロロピリミジン、p-アニシジン、2級アミン。

    酸化と還元:

生成される主要な生成物

This compoundの合成から生成される主な生成物は、心筋形成剤そのものです。 他の副生成物は、合成プロセスで使用される特定の試薬と条件によって異なります .

科学研究への応用

This compoundは、化学、生物学、医学、産業などの分野で、いくつかの科学研究への応用があります。

科学的研究の応用

Cardiomyogenic Properties

VUT-MK142 has been shown to induce the expression of key cardiac markers in various cell types, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. Notably, it up-regulates the expression of Atrial Natriuretic Factor (ANF) and Nkx2.5 , both critical for cardiac development.

Table 1: Key Cardiac Markers Induced by this compound

Cell TypeCardiac MarkerExpression Increase (Fold Change)
P19 CellsANF3.1 ± 0.3
C2C12 MyoblastsANF2.2 ± 0.2
P19 CellsNkx2.53.1 ± 0.3
C2C12 MyoblastsNkx2.52.2 ± 0.2

The compound's ability to enhance the expression of these markers suggests that this compound effectively promotes cardiomyogenesis, leading to the development of beating cardiomyocytes from cardiovascular progenitor cells (CVPCs) .

Table 2: Transcription Factors Affected by this compound

Transcription FactorEffect of this compound
BrachyuryUpregulated
Nkx2.5Upregulated
Mef2CUpregulated
EomesNo effect
Gata4No effect
TropomyosinNo effect

These findings suggest a selective action where this compound enhances specific pathways while leaving others unaffected, which is crucial for targeted therapeutic strategies .

Case Study: Myocardial Repair in Animal Models

In a rat model, treatment with this compound demonstrated enhanced myocardial repair facilitated by stem cells. The compound's ability to promote cardiac protein expression was highlighted as a significant factor contributing to improved outcomes in heart regeneration studies .

Research Findings Summary

  • Synthesis and Scalability : The synthesis of this compound has been optimized using continuous flow techniques, which offer advantages over traditional batch reactions in yield and efficiency .
  • Potential Applications : Due to its properties, this compound is being explored not only for cardiac repair but also as a pharmacological probe for understanding cardiomyogenesis at a molecular level .

作用機序

VUT-MK142は、心臓前駆中胚葉の心筋細胞への分化を促進することによって効果を発揮します。この化合物は、P19胚性癌細胞とC2C12骨格筋芽細胞の両方で、心房性ナトリウム利尿因子(ANF)などの心臓マーカーの発現を上方制御します。この上方制御は、カルジオジェノールCなどの他の心筋形成剤と比較して、有意に強力です。 関与する分子標的と経路には、心臓分化を促進する特定の転写因子とシグナル伝達経路の活性化が含まれます .

類似の化合物との比較

類似の化合物

    カルジオジェノールC: 心臓分化を促進する別の心筋形成剤ですが、this compoundほど強力ではありません。

    4,6-ジアミノピリミジン類: 類似の心筋形成特性を持つ化合物群。

This compoundの独自性

This compoundは、優れた心筋形成活性により際立っており、心臓マーカーの上方制御を強化し、幹細胞の心筋細胞への分化をより効率的に促進します。 これにより、心臓修復と研究への応用において、より効果的な薬剤となります .

類似化合物との比較

Similar Compounds

    Cardiogenol C: Another cardiomyogenic agent that promotes cardiac differentiation but is less potent than VUT-MK142.

    4,6-diaminopyrimidines: A class of compounds with similar cardiomyogenic properties.

Uniqueness of this compound

This compound stands out due to its superior cardiomyogenic activity, promoting a stronger up-regulation of cardiac markers and more efficient differentiation of stem cells into cardiomyocytes. This makes it a more effective agent for cardiac repair and research applications .

生物活性

VUT-MK142 is a synthetic small molecule identified for its cardiomyogenic properties, particularly in promoting the differentiation of stem cells into functional cardiomyocytes. This article delves into its biological activity, synthesis, and potential applications in cardiac repair, supported by data tables and relevant research findings.

Overview of this compound

This compound was developed through the modification of cardiogenol C (CgC), a known cardiomyogenic agent. Its primary function is to enhance the expression of cardiac markers and facilitate the development of beating cardiomyocytes from cardiovascular progenitor cells (CVPCs) and other stem cell types.

Research indicates that this compound significantly up-regulates key cardiac markers such as Atrial Natriuretic Factor (ANF) and Nkx2.5 in various cell lines, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. The compound's ability to promote cardiomyogenesis is evidenced by its effects on gene expression related to cardiac differentiation.

Key Findings:

  • Up-regulation of Cardiac Markers :
    • ANF expression increased by 3.1-fold in P19 cells and 2.2-fold in C2C12 cells after treatment with 1 μM this compound for seven days.
    • Nkx2.5 expression also showed significant enhancement, indicating a robust activation of the cardiomyogenic program .
  • Differentiation of Cardiovascular Progenitor Cells :
    • In CVPCs aggregated into cardiac bodies (CBs), the presence of this compound led to a two-fold increase in the number of CBs developing beating cardiomyocytes over a 20-day period .

Synthesis of this compound

The synthesis of this compound employs a continuous flow method that enhances yield and efficiency compared to traditional batch reactions. The process involves the reaction of specific precursors under controlled conditions, resulting in high-purity product isolation.

Synthesis Protocol:

StepDescription
1Combine N4-Cyclohexyl-N6-(4-methoxyphenyl)pyrimidine-4,6-diamine with DIPEA in NMP at 200°C.
2Purify the product using MPLC with light petroleum/ethyl acetate as eluent.
3Final yield achieved: 84% purity .

Case Study 1: Cardiomyocyte Differentiation

In an experimental setup, CVPCs treated with this compound showed significant increases in early mesodermal transcription factors such as Brachyury , Nkx2.5 , and Mef2C , while late myocardial gene expression remained unchanged. This suggests that this compound effectively promotes early stages of cardiac differentiation without prematurely activating late-stage markers .

Case Study 2: Comparison with Other Agents

When compared to CgC, this compound demonstrated superior efficacy in promoting cardiomyogenic activity, particularly regarding ANF and Nkx2.5 expression levels. This highlights its potential as a more effective therapeutic agent for cardiac repair .

特性

IUPAC Name

4-N-cyclohexyl-6-N-(4-methoxyphenyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-22-15-9-7-14(8-10-15)21-17-11-16(18-12-19-17)20-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIHLCLKUNREAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC=N2)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of VUT-MK142 in the context of cardiac cell transplantation therapy?

A: Cardiac cell transplantation faces a significant challenge: the limited ability of donor cells to differentiate into functional cardiomyocytes within the heart. This compound shows promise in overcoming this obstacle. This synthetic small molecule demonstrates the ability to promote the differentiation of pre-cardiac mesoderm cells into cardiomyocytes. [] This suggests that pretreating donor cells with this compound could potentially enhance their therapeutic efficacy in cardiac cell transplantation by increasing the yield of functional cardiomyocytes.

Q2: How does the cardiomyogenic activity of this compound compare to its parent molecule, Cardiogenol C?

A: this compound was developed by selectively modifying the structure of Cardiogenol C (CgC), a known cardiomyogenic molecule. When tested on P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, this compound induced a stronger upregulation of the cardiac marker atrial natriuretic factor (ANF) expression compared to CgC. [] Additionally, this compound significantly upregulated other cardiac markers and demonstrated the ability to promote the development of beating cardiomyocytes from cardiovascular progenitor cells. This indicates that this compound possesses superior cardiomyogenic activity compared to its parent molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。